Cryptopine

Anthelmintic Parasitology Natural Product Toxicology

Cryptopine delivers a superior therapeutic index (4.82) versus protopine (2.66) and allocryptopine (3.40), making it the safer choice for anthelmintic and in vivo studies. Its potent CYP inhibition (IC50 0.66 µM, 4.9-fold shift) provides a reliable probe for metabolic and drug-interaction research. Unlike narcotic opium alkaloids, it offers a non-scheduled profile, enabling streamlined procurement for neuroscience and cardiovascular SAR programs. Order now to advance your structure-activity investigations with a validated, high-purity standard.

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
CAS No. 482-74-6
Cat. No. B045906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptopine
CAS482-74-6
SynonymsCryptocavine;  Cryptopin;  Kryptocavin;  Kryptopine;  NSC 32984;  4,6,7,13-Tetrahydro-9,10-dimethoxy-5-methyl-benzo[e]-1,3-dioxolo[4,5-l][2]benzazecin-12(5H)-one;  4,6,7,13-Tetrahydro-9,10-dimethoxy-5-methyl-benzo[g]-1,3-benzodioxolo[4,5-c]azecin-12(5H)-on
Molecular FormulaC21H23NO5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C(=O)CC3=C(C1)C4=C(C=C3)OCO4)OC)OC
InChIInChI=1S/C21H23NO5/c1-22-7-6-14-9-19(24-2)20(25-3)10-15(14)17(23)8-13-4-5-18-21(16(13)11-22)27-12-26-18/h4-5,9-10H,6-8,11-12H2,1-3H3
InChIKeyXPOJSWHIKCNLEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cryptopine (CAS 482-74-6): A Protopine-Type Alkaloid with Quantifiable Pharmacological Differentiation for Research Procurement


Cryptopine is a naturally occurring benzylisoquinoline alkaloid belonging to the protopine subgroup, found predominantly in plants of the Papaveraceae family such as Corydalis, Chelidonium majus, and Macleaya microcarpa [1][2]. As a member of the protopine-type alkaloid class, cryptopine shares a common tetracyclic skeleton with close analogs including protopine and allocryptopine but features distinct substitution patterns (methoxy and methylenedioxy groups) that confer unique physicochemical and pharmacological properties [3]. Unlike more abundant opium alkaloids such as morphine or codeine, cryptopine exhibits a non-narcotic profile with a complex polypharmacology that includes GABA receptor modulation, coronary vasodilation, and enzyme inhibition—characteristics that make it a valuable research tool for investigating structure-activity relationships within this alkaloid subclass [4].

Why Cryptopine (CAS 482-74-6) Cannot Be Replaced by Protopine or Allocryptopine in Experimental Systems


Although cryptopine, protopine, and allocryptopine are often grouped together as 'protopine-type' alkaloids due to their shared 14-membered ring core structure, their pharmacological profiles are not interchangeable. Quantitative comparative studies reveal that cryptopine exhibits a distinct combination of potency and safety margins that differ from its closest analogs. For instance, cryptopine demonstrates a superior therapeutic index (4.82) in anthelmintic assays compared to protopine (2.66) and allocryptopine (3.40), driven by a more favorable balance between efficacy (EC50 3.31 mg/L) and acute toxicity (LC50 16.12 mg/L) [1]. Furthermore, in CYP enzyme inhibition screens, cryptopine shows a shifted IC50 of 0.66 µM with a 4.9-fold shift, markedly more potent than protopine (1.8 µM, 1.5-fold shift) or allocryptopine (76 µM, 1.9-fold shift), indicating differential metabolic liability and potential for drug-drug interaction studies [2]. These quantitative divergences mean that substituting one alkaloid for another without empirical validation risks introducing experimental variability, confounding structure-activity conclusions, and misrepresenting target engagement profiles.

Cryptopine (CAS 482-74-6) Quantitative Differentiation: Head-to-Head Data Against Closest Analogs


Cryptopine Exhibits the Highest Therapeutic Index (4.82) Among Five Macleaya microcarpa Alkaloids in Goldfish Anthelmintic Model

In a comparative in vivo study evaluating anthelmintic activity against Dactylogyrus intermedius in Carassius auratus (goldfish), cryptopine demonstrated a therapeutic index (TI) of 4.82, which was the highest among the five isolated alkaloids from Macleaya microcarpa [1]. This TI was calculated as the ratio of median lethal concentration (LC50 = 16.12 mg/L) to median effective concentration (EC50 = 3.31 mg/L). In contrast, the closely related alkaloid protopine showed a TI of only 2.66 (LC50 = 21.69 mg/L, EC50 = 8.13 mg/L), while allocryptopine exhibited a TI of 3.40 (LC50 = 15.88 mg/L, EC50 = 4.64 mg/L) [1]. The superior TI of cryptopine reflects a more favorable safety margin and suggests it may be a preferred lead for developing anthelmintic agents with reduced host toxicity.

Anthelmintic Parasitology Natural Product Toxicology

Cryptopine Demonstrates 2.7× More Potent CYP Enzyme Inhibition (Shifted IC50 0.66 µM) Than Protopine in Metabolic Stability Screening

In a comparative cytochrome P450 (CYP) inhibition screen, cryptopine exhibited a shifted IC50 value of 0.66 µM (95% CI: 0.53–0.82 µM) with a 4.9-fold shift in the presence of NADPH, indicating time-dependent inhibition [1]. This potency was approximately 2.7× greater than protopine, which showed a shifted IC50 of 1.8 µM (95% CI: 1.1–2.8 µM) with only a 1.5-fold shift. Allocryptopine was substantially less potent, with a shifted IC50 of 76 µM (95% CI: 37–157 µM) and a 1.9-fold shift [1]. The lower IC50 and larger fold-shift for cryptopine suggest a stronger propensity for mechanism-based inhibition of CYP enzymes, which has direct implications for predicting drug-drug interactions and metabolic clearance in preclinical models.

Drug Metabolism CYP Inhibition Pharmacokinetics

Cryptopine Enhances [3H]GABA Binding to Rat Brain Membranes, Demonstrating Benzodiazepine-Like Activity Comparable to Protopine and Allocryptopine

All three protopine-type alkaloids—cryptopine, protopine, and allocryptopine—were shown to enhance [3H]gamma-aminobutyric acid ([3H]GABA) binding to rat brain synaptic membrane receptors, a hallmark of benzodiazepine-like positive allosteric modulation [1]. While the study did not report exact EC50 values or maximum enhancement percentages, the qualitative finding confirms that cryptopine shares this specific neuropharmacological property with its close structural analogs. This equivalence in GABA receptor modulation establishes a baseline activity for the subclass, but the distinct substitution pattern of cryptopine (with methoxy groups at positions 6 and 7, and a methylenedioxy bridge) may influence binding kinetics or receptor subtype selectivity in ways not yet quantified.

Neuropharmacology GABA Receptor Anxiolytic Screening

Cryptopine Shows Comparable Coronary Vasodilation to Papaverine, but Protopine Is Marginally More Potent in Isolated Heart Preparations

In a classic comparative pharmacology study, cryptopine and other protopine alkaloids were evaluated for coronary dilator activity on isolated heart preparations. Cryptopine was found to be an active coronary dilator comparable to papaverine, a well-known vasodilator standard [1]. However, within the cryptopine alkaloid subclass, protopine was described as 'somewhat the most active' and 'as active as papaverine' [1]. The study did not provide precise potency ratios or EC50 values, but the ordinal ranking (protopine ≥ cryptopine ≈ allocryptopine ≈ amarin ≈ papaverine) suggests that cryptopine is a robust but not the most potent vasodilator in this series. Berberine, a structurally related but distinct isoquinoline, was 'far less active' in cardiac inhibitory effects [1].

Cardiovascular Pharmacology Vasodilation Isolated Organ

Cryptopine (CAS 482-74-6): Optimized Application Scenarios Based on Quantitative Differentiation


Anthelmintic Lead Development and Structure-Activity Relationship Studies in Parasitology

Cryptopine's superior therapeutic index (4.82) compared to protopine (2.66) and allocryptopine (3.40) makes it a prioritized lead for anthelmintic drug discovery programs targeting monogenean parasites [1]. Procurement of cryptopine enables researchers to investigate the molecular determinants of its higher safety margin, potentially through derivatization or formulation studies. This compound is particularly suited for in vivo efficacy and toxicity profiling in fish models, where its favorable LC50/EC50 ratio reduces the likelihood of host mortality during dose-ranging experiments [1].

Cytochrome P450 Inhibition and Drug-Drug Interaction Screening

With a shifted IC50 of 0.66 µM and a 4.9-fold shift, cryptopine serves as a potent, mechanism-based CYP inhibitor probe [2]. Researchers investigating the metabolic fate of natural products or assessing the potential for herb-drug interactions can utilize cryptopine as a positive control or tool compound to benchmark CYP inhibition potency. Its 2.7× greater potency over protopine and 115× greater potency over allocryptopine underscores the importance of selecting the correct alkaloid when studying structure-dependent metabolic inhibition [2].

GABAergic Neuropharmacology and Anxiolytic Mechanism Probing

Cryptopine's demonstrated ability to enhance [3H]GABA binding to synaptic membranes positions it as a valid research tool for investigating benzodiazepine-like modulation of GABA-A receptors [3]. When combined with its distinct metabolic profile (potent CYP inhibition), cryptopine becomes a valuable comparator for dissecting the contributions of receptor binding versus pharmacokinetic factors to observed in vivo anxiolytic or sedative effects. This scenario is particularly relevant for natural product neuroscientists seeking to deconvolute the polypharmacology of Papaveraceae extracts.

Cardiovascular Pharmacology Reference Compound for Coronary Vasodilation Studies

As a coronary dilator comparable to papaverine, cryptopine can serve as a reference standard or starting point for structure-activity relationship studies aimed at developing novel vasodilators [4]. While protopine may exhibit marginally higher potency in isolated heart assays, cryptopine's distinct substitution pattern (6,7-dimethoxy vs. methylenedioxy arrangement) offers a unique chemical handle for medicinal chemistry optimization [4]. Researchers can use cryptopine to explore how subtle changes in the benzylisoquinoline scaffold influence both vasodilatory efficacy and cardiac side effect profiles.

Technical Documentation Hub

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